molecular formula C12H13BrN2O2 B2560968 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide CAS No. 1385416-31-8

3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide

Cat. No. B2560968
CAS RN: 1385416-31-8
M. Wt: 297.152
InChI Key: MEDRHLSMNRGBEI-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide, also known as Br-MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Br-MPA is a small molecule inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.

Mechanism of Action

3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide inhibits the enzyme FAAH, which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can then bind to cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anti-inflammatory effects, likely due to the increased levels of endocannabinoids. This compound has also been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, this compound has been investigated for its potential use in treating obesity, as endocannabinoids are involved in the regulation of appetite and metabolism.

Advantages and Limitations for Lab Experiments

One advantage of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide is its specificity for FAAH, which allows for more targeted effects compared to other compounds that may affect multiple enzymes. However, one limitation of this compound is its relatively low potency, which may require higher doses for effective results.

Future Directions

For research on 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide include investigating its potential use in treating various neurological and metabolic disorders. Additionally, further studies on the mechanism of action and biochemical effects of this compound may provide insights into the development of more effective treatments for these conditions.

Synthesis Methods

The synthesis of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-cyanomethylpropanamide in the presence of triethylamine to yield this compound. The overall yield of this synthesis is approximately 50%.

Scientific Research Applications

3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide has been extensively studied for its potential applications in drug discovery and development. As an inhibitor of FAAH, this compound has been shown to increase levels of endocannabinoids, which are known to have analgesic and anti-inflammatory effects. This compound has also been investigated for its potential use in treating anxiety, depression, and other neurological disorders.

properties

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-17-11-4-3-10(13)8-9(11)2-5-12(16)15-7-6-14/h3-4,8H,2,5,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDRHLSMNRGBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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